molecular formula C8H7NO2S B13710357 5-Methoxybenzo[d]isothiazol-3(2H)-one

5-Methoxybenzo[d]isothiazol-3(2H)-one

Cat. No.: B13710357
M. Wt: 181.21 g/mol
InChI Key: GNXMAEFZIPLDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxybenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that features a benzene ring fused to an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 5-Methoxybenzo[d]isothiazol-3(2H)-one involves a copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds through the formation of S–C and S–N bonds, yielding the target product in 30–89% yield . The reaction conditions typically include the use of copper iodide as a catalyst and a suitable solvent such as dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the copper-catalyzed method mentioned above could potentially be scaled up for industrial applications, given its efficiency and relatively high yields.

Chemical Reactions Analysis

Types of Reactions

5-Methoxybenzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxybenzo[d]isothiazol-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of derivatives with potentially enhanced properties .

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

5-methoxy-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H7NO2S/c1-11-5-2-3-7-6(4-5)8(10)9-12-7/h2-4H,1H3,(H,9,10)

InChI Key

GNXMAEFZIPLDJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.